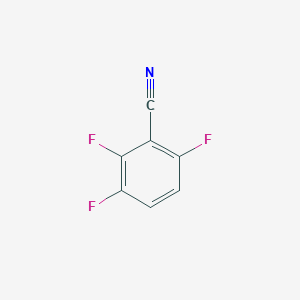

2,3,6-Trifluorobenzonitrile

Description

Significance of Fluorinated Aromatics in Advanced Organic Synthesis and Materials Science

Fluorinated aromatic compounds are a critical class of molecules in modern chemistry. The introduction of fluorine atoms into an aromatic ring significantly alters the compound's electronic properties, lipophilicity, metabolic stability, and binding affinity. numberanalytics.comresearchgate.net This makes them highly desirable in the development of pharmaceuticals, agrochemicals, and advanced materials such as fluoropolymers and organic light-emitting diodes (OLEDs). numberanalytics.comchemimpex.com The strategic placement of fluorine can lead to enhanced efficacy and stability in the final products. numberanalytics.com

Overview of Benzonitrile (B105546) Derivatives in Modern Chemical Disciplines

Benzonitrile and its derivatives are versatile building blocks in organic chemistry. solubilityofthings.comatamankimya.com The nitrile group can be converted into various other functional groups, including amines, amides, and carboxylic acids, making benzonitriles key precursors in the synthesis of a wide array of organic compounds. atamankimya.comwikipedia.org They find applications in the production of pharmaceuticals, dyes, and as solvents in certain reactions. atamankimya.comcefacilinasbiotics.com The unique reactivity of the benzonitrile moiety allows for its use in the construction of complex molecular architectures. solubilityofthings.com

Academic Research Landscape and Scope of 2,3,6-Trifluorobenzonitrile Investigations

Academic and industrial research involving this compound primarily focuses on its utility as a synthetic intermediate. For example, it is a precursor in the synthesis of 2,3,6-Trifluorobenzoic acid, which is an important intermediate for creating plant protection agents and pharmaceuticals, such as quinolonecarboxylic acid anti-infective agents. google.com The compound's reactivity is also explored in the context of creating other complex fluorinated molecules. googleapis.com

Chemical and Physical Properties of this compound

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 136514-17-5 | sigmaaldrich.comsynquestlabs.comchemsrc.com |

| Molecular Formula | C₇H₂F₃N | sigmaaldrich.comsynquestlabs.comchemsrc.com |

| Molecular Weight | 157.09 g/mol | sigmaaldrich.comsynquestlabs.comfishersci.se |

| Appearance | Clear, colorless liquid | chemicalbook.comchemicalbook.com |

| Density | 1.359 g/mL at 25 °C | sigmaaldrich.comchemicalbook.comchemicalbook.com |

| Boiling Point | 179 °C | chemicalbook.comchemicalbook.comabcr.com |

| Flash Point | 78 °C (172.4 °F) | fishersci.se |

| Refractive Index | n20/D 1.4706 | sigmaaldrich.comchemicalbook.comchemicalbook.com |

Synthesis and Reactivity

A known method for the synthesis of this compound involves a chlorine/fluorine exchange (halex) reaction starting from 2-Chloro-5,6-difluorobenzonitrile. google.com This reaction is typically carried out with alkali metal fluorides at elevated temperatures. google.com

The reactivity of this compound is characterized by the chemistry of both its nitrile group and its fluorinated aromatic ring. The nitrile group can undergo hydrolysis to form the corresponding carboxylic acid, 2,3,6-Trifluorobenzoic acid, a reaction that can be achieved using sulfuric acid. google.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3,6-trifluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTXHALVWAISPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159829 | |

| Record name | 2,3,6-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136514-17-5 | |

| Record name | 2,3,6-Trifluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136514175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-Trifluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2,3,6 Trifluorobenzonitrile

Precursor Chemistry and Intermediate Transformations

Conversion of 2-Chloro-5,6-difluorobenzonitrile Precursors

A significant pathway to 2,3,6-trifluorobenzonitrile involves the conversion of 2-chloro-5,6-difluorobenzonitrile. This transformation is typically achieved through a halogen exchange (Halex) reaction, a cornerstone of industrial fluoroaromatic chemistry. google.com

The Halex reaction facilitates the substitution of a chlorine atom with a fluorine atom. In the synthesis of this compound, 2-chloro-5,6-difluorobenzonitrile is treated with an alkali metal fluoride (B91410) at elevated temperatures. google.com This process can be conducted in a solvent or in a melt of the starting material. To enhance the reaction rate and efficiency, a phase transfer catalyst is often employed. google.com

The choice of fluorinating agent is critical, with potassium fluoride, rubidium fluoride, and cesium fluoride, or mixtures thereof, being commonly used. google.com The reaction is typically carried out at temperatures ranging from 130°C to 250°C. google.com The process can be performed under atmospheric, reduced, or elevated pressure, with a slight overpressure in a closed system being advantageous to prevent the loss of the volatile product. google.com

| Starting Material | Reagents | Temperature | Catalyst | Yield |

| 2-Chloro-5,6-difluorobenzonitrile | Alkali metal fluoride (e.g., KF) | 130-250°C | Phase transfer catalyst (optional) | High |

Catalytic Approaches in Fluorobenzonitrile Synthesis

Catalytic methods offer promising alternatives for the synthesis of fluorobenzonitriles, often providing higher selectivity and milder reaction conditions compared to traditional methods.

Transfer hydrogenative defluorination has emerged as a powerful tool for the selective C-F bond cleavage in polyfluoroarenes. This technique utilizes a catalyst to facilitate the transfer of hydrogen from a donor molecule to the fluoroaromatic substrate, resulting in the replacement of a fluorine atom with a hydrogen atom.

Recent studies have highlighted the efficacy of rhodium and palladium-based catalysts in these transformations. For instance, a rhodium complex, [Cp*RhCl(μ-Cl)]2, has been shown to be a highly efficient precatalyst for the hydrodefluorination of perfluoroarenes using an aluminum dihydride as the reductant. acs.orgacs.org This reaction exhibits high regioselectivity, preferentially cleaving the C-F bond adjacent to an existing C-H bond. acs.orgacs.org

Palladium-catalyzed hydrodefluorination has also been developed as a robust method for modifying fluoro-(hetero)aromatic compounds. nih.gov This approach is tolerant of various functional groups and can be performed using commercially available components. nih.gov

| Catalyst System | Reductant | Key Features |

| [Cp*RhCl(μ-Cl)]2 | Aluminum dihydride | High regioselectivity for C-F bond cleavage adjacent to a C-H bond. |

| Palladium-based catalysts | Various hydrogen donors | Robust, tolerates a wide range of functional groups. |

The selective defluorination of polyfluorinated benzonitriles is a significant challenge due to the strength of the C-F bond. However, catalytic systems have been developed that can achieve high levels of regioselectivity.

Palladium-catalyzed C-F bond activation has been demonstrated to occur preferentially at the position ortho to a nitro group in polyfluoronitrobenzene derivatives. nih.gov This directing effect of the nitro group allows for the selective arylation at that specific position. While not a direct hydrodefluorination, this illustrates the principle of selective C-F bond functionalization.

Furthermore, the rhodium-catalyzed hydrodefluorination mentioned previously demonstrates remarkable selectivity for the C-F bond positioned next to a C-H bond, with regioselectivity reported to be between 98.5% and 99%. acs.orgacs.org This high degree of control is attributed to the mechanism of the catalytic cycle.

Green Chemistry Principles in Fluorinated Benzonitrile (B105546) Production

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to minimize environmental impact and enhance sustainability. These principles focus on areas such as the use of safer solvents, renewable feedstocks, and energy efficiency.

In the context of fluorinated benzonitrile production, green chemistry encourages the development of processes that reduce waste and avoid the use of hazardous materials. solubilityofthings.compurkh.com For instance, the replacement of traditional, volatile organic solvents with safer alternatives or even solvent-free reaction conditions is a key goal. solubilityofthings.com

The development of catalytic systems, as discussed in the previous sections, aligns with the principles of green chemistry by enabling reactions to proceed under milder conditions and with greater atom economy. acsgcipr.org Catalytic processes often require lower energy input and can lead to a reduction in byproducts compared to stoichiometric reactions.

Case studies in the broader chemical industry have demonstrated the successful implementation of green chemistry principles, such as IKEA's use of bio-based adhesives to replace formaldehyde-based resins and DuPont's development of a bio-based process for producing 1,3-propanediol (B51772) from corn sugar. purkh.com These examples highlight the potential for applying similar strategies to the synthesis of specialty chemicals like this compound, for example, by exploring bio-based starting materials or developing more energy-efficient catalytic routes.

| Green Chemistry Principle | Application in Fluorinated Benzonitrile Synthesis |

| Prevention of Waste | Designing synthetic routes with high atom economy to minimize byproduct formation. |

| Safer Solvents and Auxiliaries | Utilizing less hazardous solvents or developing solvent-free reaction conditions. |

| Design for Energy Efficiency | Employing catalytic methods that operate at lower temperatures and pressures. |

| Use of Renewable Feedstocks | Investigating the potential for synthesizing precursors from bio-based sources. |

| Catalysis | Utilizing catalytic reagents over stoichiometric ones to increase efficiency and reduce waste. |

Reactivity Profiles and Advanced Derivatization Chemistry of 2,3,6 Trifluorobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the fluorine atoms and the nitrile group activates the aromatic ring of 2,3,6-trifluorobenzonitrile towards nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a variety of functional groups.

Amination Reactions and Regioselectivity

The substitution of a fluorine atom with an amine is a common and important transformation of polyfluorinated benzonitriles. In the case of this compound, the positions of the fluorine atoms influence the regioselectivity of the reaction. The fluorine atoms at the ortho and para positions to the electron-withdrawing nitrile group are generally the most susceptible to nucleophilic attack.

Studies on related fluorinated benzonitriles have shown that amination reactions can proceed with high regioselectivity. For instance, the reaction of 2,4,6-trifluorobenzonitrile (B12505) with ammonia (B1221849) is a key step in the synthesis of the Src kinase inhibitor saracatinib. researchgate.net While specific studies detailing the amination of this compound are not prevalent in the provided results, the principles of SNAr reactions on analogous compounds suggest that nucleophilic attack would preferentially occur at the fluorine atom in the para position (C-6) or the ortho position (C-2) relative to the nitrile group. The presence of multiple activating fluorine atoms enhances the reactivity of the substrate.

Mechanistic Investigations of Competing Pathways

The mechanism of SNAr reactions typically involves a two-step process: the formation of a Meisenheimer complex followed by the departure of the leaving group. However, recent research has indicated the possibility of concerted (c_S_NAr) mechanisms for some nucleophilic aromatic substitutions, where bond formation and bond breaking occur in a single transition state. researchgate.net The specific pathway can be influenced by the nature of the nucleophile, the solvent, and the substitution pattern of the aromatic ring. researchgate.netfau.edu

For fluorinated benzonitriles, computational studies on similar molecules have been employed to predict the reaction mechanism, sometimes indicating a single transition state without the formation of a stable Meisenheimer adduct. researchgate.net The interplay between stepwise and concerted pathways is an active area of research. Furthermore, in reactions involving radical anions, a different type of nucleophilic substitution can occur, where the radical anion acts as a nucleophile, leading to the substitution of a fluorine atom. acs.orgnih.gov

Hydrolysis Reactions to Carboxylic Acid Derivatives

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acid derivatives, most notably 2,3,6-trifluorobenzoic acid.

Formation of 2,3,6-Trifluorobenzoic Acid

The hydrolysis of this compound to 2,3,6-trifluorobenzoic acid is a well-established transformation. google.comgoogle.com This reaction is typically carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures. google.comgoogle.com For example, one documented procedure involves adding this compound to 75% sulfuric acid at 150°C, resulting in the formation of the corresponding carboxylic acid. google.com The yields for such hydrolysis reactions are often high, sometimes exceeding 90%. google.comgoogle.com

Table 1: Hydrolysis of this compound

| Reactant | Reagents | Conditions | Product | Yield | Purity | Reference |

| This compound | 75% Sulfuric Acid | 150°C, 3 hours | 2,3,6-Trifluorobenzoic Acid | >90% | Not specified | google.com |

| 2,4,6-Trifluorobenzonitrile | 70% Aqueous Sulfuric Acid | 140°C, 2 hours | 2,4,6-Trifluorobenzoic Acid | 95% | 99% | chemicalbook.com |

Importance of Carboxylic Acid Intermediates in Advanced Syntheses

2,3,6-Trifluorobenzoic acid is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. innospk.comgoogle.comgoogle.com The presence of the fluorine atoms can enhance the biological activity, metabolic stability, and other pharmacokinetic properties of the final products. innospk.comleapchem.com For instance, this acid has been utilized in the preparation of inhibitors for malaria aspartyl proteases and as a building block for novel therapeutic agents. innospk.comsmolecule.com The trifluorinated benzoic acid motif is a key component in various bioactive compounds. leapchem.comchemimpex.com

Cross-Coupling Reactions and Mechanistic Insights

While SNAr and hydrolysis are primary transformations, cross-coupling reactions offer another avenue for the derivatization of fluorinated benzonitriles. These reactions, often catalyzed by transition metals like palladium or nickel, enable the formation of carbon-carbon and carbon-heteroatom bonds.

Research into the cross-coupling of fluorinated benzonitriles is an expanding field. Studies on related compounds have demonstrated the feasibility of such reactions. For example, photochemical nickel-catalyzed cross-coupling reactions have been developed for the C(sp³)–H alkylation of various substrates, including those containing nitrile groups. nih.gov These reactions can proceed through mechanisms involving energy transfer. nih.gov

Furthermore, the C-CN bond of fluorinated benzonitriles can be activated by nickel(0) complexes, leading to oxidative addition products. osti.govutrgv.edu The stability of these products is significantly influenced by the number of ortho-fluoro substituents. osti.govutrgv.edu This reactivity opens up possibilities for transformations that directly involve the cyano group. While specific examples of cross-coupling reactions with this compound were not detailed in the provided search results, the general reactivity patterns of fluorinated aromatics suggest its potential as a substrate in various palladium- and nickel-catalyzed cross-coupling methodologies.

Palladium-Catalyzed Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.orglibretexts.orgorganic-chemistry.org For this compound, these methodologies provide a powerful means to introduce a variety of functional groups, leading to complex molecular architectures.

The Suzuki-Miyaura coupling , which forges new carbon-carbon bonds, is a prominent application. mdpi.comnih.gov This reaction typically involves the coupling of an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex. mdpi.comnih.gov While specific examples detailing the Suzuki coupling of this compound are not prevalent in the provided search results, the general principles of this reaction are well-established for a wide range of aryl halides. mdpi.comnih.gov The reaction's success often hinges on the choice of palladium catalyst, ligands, and base. google.comyoutube.com

Similarly, the Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds, coupling amines with aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance. wikipedia.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands, has been crucial to the reaction's success, allowing for the coupling of a wide variety of amines and aryl halides under relatively mild conditions. youtube.com The catalytic cycle is generally understood to involve oxidative addition of the aryl halide to the Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the arylamine product. libretexts.org

Table 1: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction Type | Description | Key Components | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds. mdpi.comnih.gov | Organoboron reagent, organic halide/triflate, Palladium catalyst, Base. mdpi.comnih.gov | Creation of biaryl compounds and other complex carbon skeletons. mdpi.com |

| Buchwald-Hartwig Amination | Forms carbon-nitrogen bonds. wikipedia.orglibretexts.org | Amine, organic halide/triflate, Palladium catalyst, Base. wikipedia.orglibretexts.orgorganic-chemistry.org | Synthesis of arylamines, important in pharmaceuticals and materials science. wikipedia.orgyoutube.com |

Activation by Electron-Withdrawing Groups

The fluorine atoms and the nitrile group on the this compound ring are strongly electron-withdrawing. This electronic feature significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. acs.org In SNAr, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, a fluoride (B91410) ion. The rate of SNAr reactions is highly dependent on the nature and position of the electron-withdrawing groups. The presence of multiple fluorine atoms enhances the electrophilicity of the carbon atoms to which they are attached, making them susceptible to attack by nucleophiles. mdpi.com

Research on related polyfluorinated benzonitriles demonstrates that the cyano group directs nucleophilic attack to specific positions on the ring. mdpi.com For instance, in the hydrodefluorination of pentafluorobenzonitrile, the C-F bond at the para position to the cyano group is preferentially cleaved. mdpi.com This regioselectivity is a common feature in the SNAr reactions of activated fluoroarenes. mdpi.com

Functional Group Interconversions and Advanced Transformations

The unique reactivity of this compound allows for its conversion into a variety of other functionalized molecules, including precursors for highly reactive intermediates like nitrenes, which are valuable in photolabeling studies.

Azide (B81097) Introduction and Nitrene Precursor Synthesis

A key transformation of polyfluorinated benzonitriles is the introduction of an azide group, which can serve as a precursor to a highly reactive nitrene intermediate upon photolysis. acs.orgacs.org A study on the synthesis of 4-azido-2-(triphenylphosphinimino)-3,5,6-trifluorobenzonitrile demonstrates a two-step process starting from 4-azido-2,3,5,6-tetrafluorobenzonitrile. acs.orgacs.org In this synthesis, one of the fluorine atoms is substituted by a triphenylphosphinimino group. acs.orgacs.org

The resulting compound, an azido-substituted trifluorobenzonitrile derivative, is a chromogenic nitrene precursor. acs.orgacs.org Upon irradiation with light, the azide group loses a molecule of nitrogen gas to form a highly reactive singlet nitrene. acs.orgresearchgate.net This intermediate can then undergo a variety of reactions, including insertion into C-H bonds, making it a valuable tool for photolabeling studies. acs.orgresearchgate.net

Chelation Chemistry and Ligand Development

The derivatization of this compound can also lead to the development of bifunctional molecules that act as both photoprobes and chelating agents for transition metals. acs.org This dual functionality is particularly interesting for applications in radioimmunotherapy, where a radioactive metal isotope can be delivered to a specific biological target. acs.org

In the case of 4-azido-2-(triphenylphosphinimino)-3,5,6-trifluorobenzonitrile, the iminophosphorane moiety can act as a ligand to chelate metal ions. acs.orgacs.org Research has shown that this compound can form a stable complex with palladium(II). acs.orgacs.org This demonstrates the potential of using such derivatized trifluorobenzonitriles to incorporate transition metals, including their radioactive isotopes like ¹⁰⁹Pd, which is a β-emitter used in therapy. acs.orgacs.org The phosphorus-nitrogen backbone of the ligand provides a versatile platform for chelating a variety of transition metals. acs.org

Advanced Spectroscopic and Structural Characterization of 2,3,6 Trifluorobenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the specific atomic environment and connectivity within a molecule. For fluorinated aromatics like 2,3,6-trifluorobenzonitrile, a multi-nuclear approach (¹H, ¹³C, ¹⁹F, and ³¹P for specific derivatives) is essential for unambiguous characterization.

While comprehensive, experimentally verified ¹H NMR data for this compound is not widely detailed in the surveyed scientific literature, the expected spectrum can be predicted based on its structure. The molecule possesses two aromatic protons, H-4 and H-5, which would appear as distinct multiplets due to coupling with each other (ortho coupling, ³JHH) and with neighboring fluorine atoms (H-F coupling).

The proton at the C-5 position is expected to show coupling to H-4 (³JHH), F-6 (³JHF, ortho), and F-3 (⁴JHF, meta). The proton at the C-4 position would couple to H-5 (³JHH), F-3 (³JHF, ortho), and F-2 (⁴JHF, meta). These overlapping coupling patterns would result in complex multiplets for each proton signal in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Characteristics for this compound

| Proton | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Coupling Interactions |

| H-4 | 7.0 - 8.0 | ddd (doublet of doublet of doublets) | ³J(H4-H5), ³J(H4-F3), ⁴J(H4-F2) |

| H-5 | 7.0 - 8.0 | ddd (doublet of doublet of doublets) | ³J(H5-H4), ³J(H5-F6), ⁴J(H5-F3) |

The ¹³C NMR spectrum of this compound is expected to display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The signals for the fluorine-bearing carbons (C-2, C-3, C-6) and the carbon adjacent to the nitrile group (C-1) would be significantly influenced by the electronegativity of their substituents. Furthermore, all carbon signals would exhibit splitting due to coupling with fluorine atoms (¹JCF, ²JCF, etc.), which is a key feature in the characterization of fluorinated compounds. For instance, a patent that utilizes various fluorobenzonitriles notes that the spin coupling constant (J) between ¹³C and ¹⁹F is a critical parameter in spectral analysis. googleapis.com

Table 2: Predicted ¹³C NMR Spectral Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ) Range (ppm) | Expected Splitting Pattern (due to C-F coupling) |

| C-1 (ipso-CN) | 90 - 100 | Multiplet |

| C-2 (C-F) | 150 - 165 | ddd |

| C-3 (C-F) | 150 - 165 | ddd |

| C-4 (C-H) | 125 - 135 | Multiplet |

| C-5 (C-H) | 110 - 120 | Multiplet |

| C-6 (C-F) | 150 - 165 | dd |

| C≡N (nitrile) | 110 - 120 | t |

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, three distinct signals are expected, one for each fluorine atom. Each signal's multiplicity is determined by coupling to the other fluorine atoms and the adjacent aromatic protons.

Table 3: Expected ¹⁹F NMR Spectral Characteristics for this compound

| Fluorine Atom | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Coupling Interactions |

| F-2 | -110 to -140 | ddd | ³J(F2-F3), ⁴J(F2-H), ⁵J(F2-F6) |

| F-3 | -110 to -140 | ddd | ³J(F3-F2), ³J(F3-H4), ⁴J(F3-H5) |

| F-6 | -100 to -130 | ddt | ³J(F6-H5), ⁴J(F6-F), ⁵J(F6-F2) |

The general chemical shift range for pentavalent phosphorus compounds, including phosphinimines, is typically between 70 ppm and -30 ppm. justia.com The precise chemical shift is sensitive to the electronic nature of the substituents on both the phosphorus and nitrogen atoms. For example, studies on various phosphorylated derivatives of enzymes demonstrate that changes in conformation and bonding around the phosphorus atom lead to distinct ³¹P chemical shifts. In organometallic chemistry, phosphinimine complexes are readily identified by their characteristic ³¹P NMR signals.

A relevant example involves the characterization of 4-azido-2-(triphenylphosphinimino)-3,5,6-trifluorobenzonitrile. This compound, while derived from a different fluorinated benzonitrile (B105546), shows a distinct singlet in its ³¹P NMR spectrum at δ 9.8 ppm, which is characteristic of the triphenylphosphinimine moiety attached to the aromatic ring. This demonstrates the utility of ³¹P NMR in confirming the successful formation of the P=N bond.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly FTIR, is a rapid and effective method for identifying key functional groups within a molecule.

The FTIR spectrum of this compound provides a unique molecular fingerprint. While a publicly available, detailed list of its specific absorption bands is limited, its spectrum can be interpreted based on the characteristic vibrational frequencies of its functional groups. Patents involving the synthesis of complex molecules from this compound utilize FTIR to characterize the resulting products, confirming the persistence or transformation of key functional groups.

The most prominent features expected in the FTIR spectrum are the sharp, strong absorption from the nitrile (C≡N) group, strong absorptions from the carbon-fluorine (C-F) bonds, and several bands corresponding to the aromatic ring.

Table 4: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C≡N (Nitrile) | Stretch | 2220 - 2240 | Strong, Sharp |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Strong |

| C-F (Aryl Fluoride) | Stretch | 1100 - 1400 | Strong |

| C-H (Aromatic) | Out-of-plane bend | 750 - 900 | Strong |

Fourier-Transform Raman (FTR) Spectroscopy

Fourier-Transform Raman (FTR) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules. For trifluorobenzonitrile isomers, FTR spectroscopy, often complemented by Fourier-Transform Infrared (FTIR) spectroscopy, provides a comprehensive vibrational profile. While specific FTR data for this compound is not extensively detailed in the reviewed literature, studies on related isomers like 2,3,4-trifluorobenzonitrile (B125879) and 2,4,5-trifluorobenzonitrile (B1209073) offer a solid framework for understanding the expected spectral features. nih.gov

Research on these related compounds involves recording Raman spectra, typically in the 50-4000 cm⁻¹ range, and measuring the depolarization ratios of the Raman lines. These experimental data are crucial for assigning specific vibrational modes. The analysis is significantly enhanced by computational methods, such as ab initio and Density Functional Theory (DFT) calculations, which compute harmonic vibrational frequencies, Raman activities, and depolarization ratios. dergipark.org.tr The calculated spectra are then compared with the experimental ones to achieve a high degree of accuracy in the assignments. nih.gov For instance, in the study of 2,3,4-trifluorobenzonitrile, simulated Raman spectra based on B3LYP/6-31G* calculations showed excellent agreement with the observed spectra. nih.gov

Interpretation of Vibrational Assignments

The interpretation of vibrational spectra is a cornerstone of molecular characterization, allowing for the assignment of observed spectral bands to specific molecular motions. wiley.com For complex molecules like trifluorobenzonitriles, this process relies heavily on a combination of experimental data and theoretical calculations, including Potential Energy Distribution (PED) and normal mode analysis. nih.gov

A complete assignment of the vibrational spectra involves correlating every observed band in the IR and Raman spectra with a specific vibrational mode of the molecule, such as C-H stretching, C-F stretching, C≡N stretching, and various ring deformation modes. nih.govdergipark.org.tr For example, studies on 2,3,4-trifluorobenzonitrile have led to a revised and complete assignment of its observed spectra, leveraging DFT calculations to resolve ambiguities in earlier assignments based purely on experimental data. nih.govkleghcollege.com

The following table provides a generalized overview of expected vibrational assignments for a trifluorobenzonitrile, based on data from related isomers.

Table 1: Generalized Vibrational Assignments for Trifluorobenzonitrile Isomers

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| C-H Stretching | ~3100 - 3000 |

| C≡N Stretching | ~2230 - 2240 |

| C=C Aromatic Stretching | ~1600 - 1450 |

| C-F Stretching | ~1250 - 1050 |

| Ring Breathing/Deformation | ~1000 - 700 |

Note: This table is illustrative, based on general assignments for fluorinated benzonitriles. Specific values for this compound would require dedicated experimental and computational analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. This analysis provides information about the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

For derivatives of this compound used in applications like thermally activated delayed fluorescence (TADF) materials, UV-Vis spectroscopy is a standard characterization technique. nih.gov For example, in the study of TADF molecules incorporating a benzonitrile group, the LUMO is often found to reside on the electron-deficient benzonitrile unit. nih.gov The absorption spectra, typically recorded in a solvent like toluene, reveal the energies of singlet state transitions (e.g., S₀ → S₁). rsc.org In conjunction with theoretical methods like Time-Dependent Density Functional Theory (TD-DFT), these experimental absorption spectra help in understanding the electronic structure and calculating key parameters such as the HOMO-LUMO gap and singlet-triplet energy splitting (ΔE_ST). nih.gov

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Methodologies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure determination for this compound is not found in the selected literature, the methodology is well-established from studies on the closely related isomer, 2,4,6-trifluorobenzonitrile (B12505). researchgate.net

The process begins with growing suitable single crystals of the compound, often by slow evaporation from a solvent. The crystal is then mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. As the crystal is rotated, a diffraction pattern of spots is collected. The intensities and positions of these spots are used to calculate the electron density map of the crystal, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. researchgate.netresearchgate.net The structure is then refined to yield the final crystallographic data.

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of crystal packing reveals how molecules arrange themselves in the solid state, governed by various non-covalent intermolecular interactions. Studies on the homo-2,4,6-trihalobenzonitrile series (where the halogen X = F, Cl, Br, I) provide significant insight into these packing forces. researchgate.netiucr.org

In the crystal structure of 2,4,6-trifluorobenzonitrile, a remarkable feature is the presence of three crystallographically independent molecules, each forming planar or nearly planar layers. researchgate.netnih.gov Unlike its heavier halogen analogues where C≡N···X (halogen) interactions are prominent, the packing in 2,4,6-trifluorobenzonitrile is dominated by weak C-H···N interactions, which organize the molecules within the layers. iucr.orgnih.gov There are no significant C≡N···F interactions observed. iucr.org The layers then stack upon each other, with three distinct types of interlayer contacts, highlighting a complex packing arrangement. nih.govresearchgate.net This contrasts with 2,4,6-trichlorobenzonitrile, where both C-H···N and C≡N···Cl contacts are present, and 2,4,6-tribromobenzonitrile, where C≡N···Br interactions become the primary organizing force. iucr.org This trend underscores the increasing importance of cyano-halo interactions with the increasing polarizability of the halogen atom. iucr.org

Scanning Electron Microscopy in Structural Analysis

Scanning Electron Microscopy (SEM) is a technique used to obtain high-resolution images of a sample's surface topography. In the context of this compound and its derivatives, SEM is particularly useful for characterizing the morphology of materials, whether in crystalline form or as thin films. nih.govgoogle.com

For instance, in the development of materials for organic light-emitting diodes (OLEDs), SEM images are used to investigate the aggregation state of compounds in the solid phase. nih.gov Studies have shown the ability of SEM to distinguish between amorphous particle morphologies and tightly aggregated polycrystalline states. nih.gov When used to analyze thin films, SEM can reveal details about the surface structure, such as the presence of nanorope-like morphologies, and how these features change with processing conditions like thermal annealing. researchgate.net Furthermore, when combined with Energy Dispersive X-ray (EDX) analysis, SEM can provide elemental mapping of the produced films. nih.gov

Computational Chemistry and Theoretical Modeling of 2,3,6 Trifluorobenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules. By employing functionals like B3LYP with various basis sets (e.g., 6-31G(d)), researchers can accurately model the behavior of 2,3,6-Trifluorobenzonitrile. rsc.orgdergipark.org.tr

Geometry optimization is a fundamental computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. wikipedia.orgstackexchange.com This process minimizes the net inter-atomic forces, resulting in a stable structure. wikipedia.org For this compound, DFT calculations, often at the B3LYP/6-31G(d) level of theory, are used to determine its optimized geometry. rsc.orgdergipark.org.tr This involves iterative calculations to find the bond lengths, bond angles, and dihedral angles that result in the lowest possible ground state energy. stackexchange.com The resulting optimized structure represents the molecule as it would likely be found in nature and serves as the basis for further computational analysis. wikipedia.org The process can be performed using various algorithms, such as the quasi-Newton method, and the choice of coordinate system can be crucial for a successful optimization. wikipedia.orgstackexchange.com

Table 1: Representative Theoretical Calculation Parameters for Aromatic Nitriles This table illustrates typical parameters used in DFT calculations for compounds structurally related to this compound, as specific data for this exact compound is not readily available in the provided search results.

| Parameter | Method/Basis Set | Application |

|---|---|---|

| Geometry Optimization | B3LYP/6-31G(d) | Determining the lowest energy structure. rsc.org |

| Electronic Properties | B3LYP/6-31G(d,p) | Calculation of HOMO, LUMO, and other electronic descriptors. dergipark.org.tr |

| Excited States | TD-DFT/B3LYP/6-31G(d) | Predicting electronic transitions and spectroscopic properties. rsc.org |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's chemical stability and its ability to participate in electronic transitions. dergipark.org.tr A larger HOMO-LUMO gap generally indicates higher kinetic stability and lower chemical reactivity. dergipark.org.tr For substituted benzonitriles and related aromatic compounds, DFT calculations at levels such as B3LYP/6-31G(d) are employed to compute the energies of the HOMO and LUMO. rsc.orgresearchgate.net This analysis helps in understanding the electron-donating and electron-accepting capabilities of the molecule. researchgate.netmdpi.com

Table 2: Illustrative HOMO-LUMO Energy Data for Related Aromatic Compounds This table provides example data for related compounds to demonstrate the type of information obtained from HOMO-LUMO analysis, as specific values for this compound were not found.

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Phenylbenzoimidazole derivative (iTPBI-CN) | ~5.9 | 2.79 | 3.11 | Experimental (CV) |

| Phenylbenzoimidazole derivative (TPBI) | ~5.9 | 2.38 | 3.52 | Experimental (CV) |

Analysis of the charge distribution within this compound reveals how the electronegative fluorine atoms and the nitrile group influence the electronic environment of the benzene (B151609) ring. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and identifying regions susceptible to electrophilic or nucleophilic attack. dergipark.org.tr The distribution of HOMO and LUMO orbitals across the molecule further clarifies its reactivity. researchgate.net In many aromatic systems, the HOMO is often dispersed over the core ring and donor substituents, while the LUMO is localized on acceptor groups. researchgate.net Quantum Theory of Atoms in Molecules (QTAIM) analysis can provide deeper insights into the nature of chemical bonds within the molecule. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can be employed to study the conformational flexibility and intermolecular interactions of molecules like this compound. These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. For related fluorinated compounds, MD simulations with explicit solvent models are used to assess conformational flexibility, which is particularly important for understanding interactions in biological systems. The potential energy surface can be scanned by varying key dihedral angles to identify different stable conformers. mdpi.com

In Silico Studies for Structure-Activity Relationship (SAR) Prediction

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are used to predict the biological activity or properties of a compound based on its chemical structure. ljmu.ac.uk For derivatives of fluorinated benzonitriles, SAR studies are crucial in fields like medicinal chemistry to optimize properties such as potency and selectivity. ossila.comresearchgate.netnih.gov By analyzing a series of related compounds, researchers can identify which structural features, such as the position and number of fluorine atoms, are critical for a desired activity. nih.gov These computational models can help in the rational design of new molecules with enhanced properties. mdpi.com

Spectroscopic Parameter Prediction via Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT and its time-dependent extension (TD-DFT), are powerful tools for predicting spectroscopic parameters. rsc.org These methods can calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational bands. dergipark.org.tr Furthermore, TD-DFT can be used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. rsc.org The accuracy of these predictions depends on the chosen functional and basis set. acs.org

Vibrational Frequencies and Intensities

The vibrational spectrum of a molecule is a unique fingerprint determined by its structure and bonding. Computational methods can calculate the harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities, which aids in the interpretation of experimental spectra.

DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G*), have proven effective for this purpose. nih.gov Such calculations were performed for the isomer 2,3,4-trifluorobenzonitrile (B125879), yielding a complete assignment of its 36 normal modes of vibration. nih.gov The results showed excellent agreement between the computed and experimentally observed IR and Raman spectra after applying a scaling factor to the calculated frequencies to account for anharmonicity and method limitations. nih.govpsu.edu

For this compound, a similar computational approach would yield a set of predicted vibrational frequencies. These theoretical spectra are invaluable for assigning the bands observed in experimental IR and Raman spectroscopy. Key vibrational modes for this class of molecule include the C≡N nitrile stretch, C-F stretching and bending modes, and various aromatic ring vibrations.

Table 1: Illustrative Vibrational Mode Assignment for a Trifluorobenzonitrile Isomer (2,3,4-TFB) based on DFT Calculations nih.gov

| Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) | Intensity | Assignment |

| 2241 | 2240 | High | C≡N stretch |

| 1625 | 1625 | Medium | C-C stretch (ring) |

| 1515 | 1510 | High | C-C stretch (ring) |

| 1285 | 1280 | Very High | C-F stretch |

| 1250 | 1245 | High | C-H in-plane bend |

| 1080 | 1075 | Medium | C-F stretch |

| 830 | 825 | Medium | Ring breathing mode |

Note: This data is for the isomer 2,3,4-trifluorobenzonitrile and is presented to illustrate the output of computational vibrational analysis.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical predictions of NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be achieved with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework. researchgate.net These calculations determine the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). researchgate.net

For this compound, computational predictions would provide the expected chemical shifts for the two distinct hydrogen atoms and the seven unique carbon atoms, as well as the three fluorine atoms. The predicted ¹⁹F NMR spectrum is particularly important for distinguishing it from other trifluorobenzonitrile isomers. While specific published predictions for this isomer are scarce, the methodology is robust and widely applied in modern chemical research. researchgate.net

Reaction Mechanism Elucidation through Computational Approaches

Computational modeling is instrumental in mapping the intricate pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, chemists can understand reaction feasibility, kinetics, and selectivity.

Transition State Analysis and Activation Energy Calculations

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Locating the geometry of this TS and calculating its energy is crucial for determining the activation energy (Ea) of the reaction, which governs the reaction rate. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) or Berny optimization algorithms, are used to find these first-order saddle points on the potential energy surface. researchgate.netucsb.edu

For this compound, a key reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the fluorine atoms. researchgate.net Computational analysis of an SNAr reaction would involve:

Optimizing the geometries of the reactants (this compound and the nucleophile).

Locating the transition state structure for the attack of the nucleophile on the aromatic ring.

Optimizing the geometry of the product(s).

The activation energy is the energy difference between the transition state and the reactants. A frequency calculation on the TS geometry must be performed to verify that it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

Competing Pathway Modeling

Many reactions can proceed through multiple competing pathways to yield different products. In the case of this compound, a nucleophile could potentially attack any of the three carbon atoms bearing a fluorine atom. The positions are not equivalent: the F at C2 is ortho to the nitrile, the F at C6 is also ortho, and the F at C3 is meta.

Computational chemistry can model each of these potential reaction pathways. researchgate.net By calculating the activation energy for the SNAr reaction at each of the three positions, it is possible to predict the regioselectivity of the reaction. The pathway with the lowest activation barrier will be the most kinetically favorable and is expected to yield the major product. The electron-withdrawing nitrile group strongly activates the ortho and para positions to nucleophilic attack, suggesting that substitution at C2 or C6 would be more favorable than at C3. Computational modeling can quantify this preference by providing the relative energy barriers for each pathway.

Applications in Advanced Materials Science and Engineering

Development of Persistent Room-Temperature Phosphorescent Dyes

Persistent room-temperature phosphorescence (RTP) is a phenomenon where a material can continue to emit light for seconds or even minutes after the initial excitation source is removed. This property is highly sought after for applications in bio-imaging, anti-counterfeiting, and optical displays. The design of purely organic RTP materials typically requires molecular structures that facilitate intersystem crossing (the transition from a singlet excited state to a triplet excited state) and suppress non-radiative decay of the triplet excitons. This is often achieved by incorporating heavy atoms, carbonyl groups, or creating a rigid matrix to protect the triplet state.

While the development of novel RTP materials is an active area of research, a direct application or synthetic route involving 2,3,6-Trifluorobenzonitrile in the creation of persistent RTP dyes is not prominently documented in current scientific literature. The research focus in organic RTP materials has largely been on other molecular scaffolds that inherently promote the desired photophysical properties.

Role in Liquid Crystal and Organic Light-Emitting Diode (OLED) Technologies

Fluorinated compounds are integral to the advancement of display technologies due to their ability to modify key material properties such as polarity, thermal stability, and dielectric anisotropy. While specific data for the 2,3,6-isomer is limited, the broader class of trifluorobenzonitriles has been identified as essential in these applications. For instance, the related isomer 2,4,6-Trifluorobenzonitrile (B12505) is a crucial component in the synthesis of liquid crystals used in modern liquid-crystal displays (LCDs) kaibangchem.com.

Electron-Withdrawing Group Effects on OLED Performance

In Organic Light-Emitting Diodes (OLEDs), the electronic properties of the materials used in the emissive and charge-transport layers are paramount to device performance. The presence of strong electron-withdrawing groups, such as fluorine atoms and nitrile (-CN) groups, significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a molecule.

This "electron-poor" characteristic, endowed by the substituents in this compound, is a key principle in designing host and electron-transport materials for OLEDs. By lowering the LUMO level, these materials can facilitate more efficient electron injection from the cathode and improve the balance of charge carriers (electrons and holes) within the emissive layer. This balance is crucial for achieving high quantum efficiency and reducing efficiency roll-off at high brightness levels. Studies on nitrobenzonitriles, which also feature strong electron-withdrawing groups, highlight how the position of these groups affects the molecular dipole moment and electronic structure, which in turn influences material performance in electronic devices mpg.de.

Chromogenic Properties in Optoelectronic Materials

The term "chromogenic" refers to the color-producing properties of a material. In optoelectronics, the color of light emitted by an OLED or transmitted through a liquid crystal filter is determined by the electronic structure of the organic molecules. While this compound itself is not a dye, it serves as a valuable precursor or building block for creating larger, more complex chromogenic molecules.

The fluorine and nitrile substituents can be used to tune the electronic properties of a target molecule. By strategically incorporating the this compound moiety into a larger conjugated system, material scientists can precisely adjust the energy gap between the HOMO and LUMO, thereby controlling the color of emitted or absorbed light. This molecular engineering approach is fundamental to creating the red, green, and blue pixels required for full-color displays.

Advanced Electrolyte Systems for Energy Storage Devices

One of the most promising areas of application for this compound is in the formulation of advanced electrolytes for high-performance energy storage devices, particularly lithium-ion batteries. The safety and performance of these batteries are critically dependent on the properties of the electrolyte, which must be electrochemically stable over a wide voltage range, possess good ionic conductivity, and be non-flammable.

Fluorinated Nitrile-Based Electrolytes in Lithium Batteries

Fluorinated and nitrile-based compounds are actively being researched as solvents or additives in lithium-ion battery electrolytes. Nitriles are valued for their high polarity, which aids in dissolving lithium salts, and their remarkable resistance to oxidation, making them suitable for high-voltage cathode materials researchgate.net. Several patents explicitly list "trifluorobenzonitrile" as a potential component in non-aqueous electrolytes for lithium secondary batteries google.comepo.org.

The inclusion of fluorine imparts several key advantages. It enhances the oxidative stability of the electrolyte, allowing the battery to be charged to higher voltages (e.g., above 4.5 V) without electrolyte decomposition. This directly translates to a higher energy density. Furthermore, fluorination significantly reduces the flammability of the organic solvent, a critical safety enhancement.

Research on isomers like trifluoromethyl benzonitrile (B105546) has demonstrated that their addition, even in small amounts (e.g., 0.5%), can substantially improve battery performance by forming a stable protective film on the cathode surface nyu.edu.

Below is an interactive table summarizing the effects of related nitrile additives on battery performance.

| Additive | Concentration | Key Finding |

| 2-Trifluoromethyl benzonitrile (2-TB) | 0.5% | Forms a protective film, improving electrochemical performance over baseline. |

| 3-Trifluoromethyl benzonitrile (3-TB) | 0.5% | Creates a stable cathode-electrolyte interface, enhancing stability. |

| 4-Trifluoromethyl benzonitrile (4-TB) | 0.5% | Forms the most effective protective film (15-40 nm), leading to superior performance. nyu.edu |

| 3-(2,2,2-trifluoroethoxy)-propionitrile (FEON) | Co-solvent | Enables high-voltage (4.4V) cycling and forms a LiF-rich anode interface. researchgate.net |

Weak Solvation Structures and Interfacial Compatibility Studies

The performance of a battery is intimately linked to the molecular-level interactions between the lithium ions, the solvent molecules, and the electrode surfaces. The way in which solvent molecules arrange themselves around a lithium ion is known as the "solvation structure." In nitrile-based electrolytes, the nitrogen atom of the nitrile group coordinates with the lithium ion.

The presence of electron-withdrawing fluorine atoms, as in this compound, weakens the donor ability of the nitrile group. This leads to a "weak solvation" structure, where lithium ions are less tightly bound to the solvent molecules. This weaker binding is advantageous because it facilitates the de-solvation process at the anode surface, allowing for faster lithium-ion plating and stripping, which is essential for high-power applications.

Non-Flammability and High-Voltage Stability Research

Research into fluorinated nitriles, including this compound, has highlighted their potential in applications requiring high-voltage stability and controlled flammability. While not entirely non-flammable, the flammability characteristics of certain fluorinated nitriles are considered advantageous in specific contexts. For instance, this compound is classified as a combustible liquid with a flash point of 79 °C (174.2 °F) in a closed cup test sigmaaldrich.com. This property is a critical parameter in the design of high-voltage electrolytes for lithium-ion batteries, where fluorinated nitriles are investigated for their ability to enhance safety and performance researchgate.net.

In the realm of high-voltage applications, nitriles have gained significant attention for their capacity to stabilize electrolytes against oxidation. researchgate.net. This anodic stability is crucial for the development of high-voltage batteries researchgate.net. The mechanism is believed to involve the oxidative decomposition of nitriles at high voltages, leading to a new, stable interphasial chemistry researchgate.net. Fluorinated nitriles, in particular, are noted for exhibiting even better anodic stability, making them promising for use in demanding high-voltage environments like those found in advanced battery chemistries researchgate.netresearchgate.net. Their unique ability to stabilize the electrolyte/electrode interface at high voltages is a key area of ongoing research researchgate.net.

Dielectric Performance Investigations of Fluorinated Nitriles

Fluorinated nitriles are a class of compounds extensively investigated for their dielectric properties, positioning them as potential alternatives to sulfur hexafluoride (SF6) in high-voltage insulation systems google.comresearchgate.netsemanticscholar.org. SF6 is a potent greenhouse gas, and finding suitable replacements with lower global warming potential (GWP) is a significant research goal google.comgoogle.com. Fluorinated nitriles, often used in mixtures with gases like carbon dioxide (CO2), exhibit excellent dielectric strength, a key requirement for insulating materials in electrical devices such as transformers, switchgear, and electric cables google.comresearchgate.netgoogle.com.

The high dielectric strength of these compounds allows for higher power densities in electrical apparatus compared to air-filled devices google.comgoogle.com. Research has shown that mixtures containing even a small percentage of a fluoronitrile in CO2 can provide a significant reduction in GWP while maintaining good insulation properties researchgate.net. For example, a mixture of 10% fluoronitrile and 90% CO2 can lower the GWP by 97% compared to pure SF6 researchgate.net. The dielectric performance of these mixtures is a subject of ongoing study to optimize their composition for various high-voltage applications semanticscholar.orgsemanticscholar.org.

The physical properties of this compound relevant to its dielectric performance investigations are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H2F3N chemsrc.com |

| Molecular Weight | 157.093 g/mol chemsrc.com |

| Density | 1.359 g/mL at 25 °C sigmaaldrich.comcookechem.com |

| Boiling Point | 173.1 ± 35.0 °C at 760 mmHg chemsrc.com |

| Flash Point | 79 °C (closed cup) sigmaaldrich.com |

| Refractive Index | n20/D 1.4706 sigmaaldrich.comcookechem.com |

| Vapor Pressure | 1.3 ± 0.3 mmHg at 25°C chemsrc.com |

Role in Medicinal Chemistry and Biological Research Applications

Synthesis of Bioactive Compounds and Pharmacological Agents

2,3,6-Trifluorobenzonitrile serves as a precursor in the synthesis of various compounds with potential pharmacological activity. Its utility is primarily centered on its conversion to other key intermediates.

Precursor for Anti-Infective Agents (e.g., Quinolonecarboxylic Acids)

Research has established this compound as a valuable starting material in the synthesis of 2,3,6-trifluorobenzoic acid, a crucial intermediate for the preparation of certain anti-infective agents, particularly those belonging to the quinolonecarboxylic acid class of antibacterials. The conversion of this compound to 2,3,6-trifluorobenzoic acid is a key step that enables the incorporation of the trifluorinated phenyl moiety into the final quinolone structure.

| Step | Reactant | Reagents/Conditions | Product | Significance |

|---|---|---|---|---|

| 1 | 2-Chloro-5,6-difluorobenzonitrile | Alkali metal fluorides (e.g., KF, CsF), elevated temperatures | This compound | Formation of the trifluorinated nitrile precursor. |

| 2 | This compound | Hydrolysis (e.g., using sulfuric acid) | 2,3,6-Trifluorobenzoic acid | Creation of the key intermediate for quinolone synthesis. |

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

While this compound is recognized as a useful intermediate in chemical synthesis, specific, publicly available research detailing its direct role in the synthesis of other distinct Active Pharmaceutical Ingredients (APIs) beyond the aforementioned quinolonecarboxylic acid precursors is not extensively documented in the reviewed scientific literature. Chemical suppliers list it for use in "chemical synthesis studies," indicating its potential as a building block for a variety of complex molecules, though detailed examples of its incorporation into specific, named APIs are not provided in the available resources.

Investigation of Antimutagenic Activity and Cancer Prevention Strategies

A comprehensive review of scientific literature did not yield specific studies or research findings on the antimutagenic activity of this compound.

Structure-Antimutagenicity Relationship Studies

There were no specific structure-antimutagenicity relationship studies found for this compound in the available scientific literature.

Inhibition of Cancer Cell Proliferation and Apoptosis Induction

No research was identified that specifically investigates the role of this compound in the inhibition of cancer cell proliferation or the induction of apoptosis.

Research on Neurodegenerative Diseases (Alzheimer's and Parkinson's)

There is no information available in the reviewed scientific literature to suggest that this compound is currently being researched for applications related to neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

In Silico Screening and Molecular Docking Studies

There is a notable absence of publicly available research detailing the use of this compound in in silico screening campaigns or specific molecular docking studies. Computational methods are frequently employed to predict the binding affinity and interaction of small molecules with protein targets. researchgate.netnih.govukm.my The general principle involves docking a ligand into the active site of a receptor to predict its orientation and binding energy. nih.gov However, no specific studies were identified that have published the results of such computational analyses for this compound against any biological target.

Molecular Dynamics Simulations in Drug Discovery

Similarly, a review of existing literature did not yield any studies that have employed molecular dynamics simulations to investigate the behavior of this compound in a biological context. Molecular dynamics simulations provide insights into the dynamic nature of molecular interactions over time, which is crucial for understanding drug-receptor binding and conformational changes. acs.org While this technique is widely used for various fluorinated and aromatic compounds in drug design, its specific application to this compound has not been documented in accessible scientific literature. nih.gov

Cellular and Molecular Mechanism Investigations

Radiopharmaceutical Development and Radioimmunotherapy Applications

The potential application of this compound in the development of radiopharmaceuticals or for use in radioimmunotherapy is not described in the current body of scientific literature. The synthesis of radiolabeled compounds is a critical step in developing tracers for imaging techniques like Positron Emission Tomography (PET). researchgate.netuochb.czmoravek.com Fluorine-18 is a commonly used isotope in PET radiopharmaceuticals. radiologykey.comnih.gov However, there are no specific reports on the successful radiolabeling of this compound or its evaluation for these applications. The broader field of radioimmunotherapy involves attaching a radioactive isotope to a monoclonal antibody to target and destroy cancer cells, and while fluorinated compounds may be utilized in this area, no specific link to this compound has been established. nih.govresearchgate.net

Environmental Impact and Sustainability Research of Fluorinated Nitriles

Greenhouse Gas Emissions and Global Warming Potential (GWP) of Fluorinated Compounds

Fluorinated compounds are recognized as potent greenhouse gases, often exhibiting high Global Warming Potentials (GWP) and long atmospheric lifetimes, which contributes to climate change. nih.gov The GWP of a gas is a measure of how much heat a greenhouse gas traps in the atmosphere up to a specific time horizon, relative to carbon dioxide (CO₂).

Fluorinated gases (F-gases) are utilized in various applications, such as refrigerants, blowing agents, and electrical insulators. nih.gov Their contribution to global warming is a significant concern, leading to international agreements and regulations aimed at curbing their emissions. nih.govgoogle.com For instance, sulfur hexafluoride (SF₆), widely used in the electrical industry for its insulating properties, has a GWP of approximately 22,200 to 25,300 over a 100-year period and an atmospheric lifetime of 3,200 years. google.combiorius.comresearchgate.netresearchgate.net This high GWP means that the release of just 1 kg of SF₆ is equivalent to the emission of over 25 tons of CO₂. researchgate.net

In the search for alternatives to SF₆, other fluorinated compounds, including fluorinated nitriles, have been evaluated. While many of these alternatives are designed to have lower GWPs than SF₆, they are still potent greenhouse gases. google.com For example, heptafluoroisobutyronitrile has an estimated 100-year GWP of 2,750. biorius.comeuropa.eu The shorter atmospheric lifetimes of these alternative compounds, resulting from degradation in the lower atmosphere, contribute to their comparatively lower GWP relative to SF₆. google.com

| Compound | Common Name / Formula | 100-Year GWP | Atmospheric Lifetime (Years) |

|---|---|---|---|

| Carbon Dioxide | CO₂ | 1 | Variable |

| Sulfur Hexafluoride | SF₆ | 22,200 - 25,300 google.combiorius.comresearchgate.net | 3,200 google.com |

| Heptafluoroisobutyronitrile | (CF₃)₂CFCN | 2,750 biorius.comeuropa.eu | Shorter than SF₆ google.com |

| 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanenitrile | CF₃CF(OCF₃)CN | ~700 google.com | Shorter than SF₆ google.com |

Strategies for Fluorine-Free Alternatives in Industrial Applications

The environmental risks associated with fluorinated compounds have spurred significant research into fluorine-free alternatives across various industrial sectors. textiletoday.com.bdrsc.org The goal is to develop materials and technologies that match the performance of their fluorinated counterparts without the associated environmental persistence and high GWP. rsc.orgfoodpackagingforum.org

The battery industry has traditionally relied on fluorinated compounds. sciencedaily.comazom.com For instance, lithium-ion batteries commonly use electrolytes containing lithium hexafluorophosphate (B91526) (LiPF₆) salts and binders made of polyvinylidene fluoride (B91410) (PVDF). sciencedaily.comazom.com These materials, however, present environmental challenges; they can release toxic hydrogen fluoride (HF), which impairs battery performance and lifespan, and PVDF is not biodegradable. sciencedaily.com

In response, researchers are actively developing fluorine-free electrolytes (FFEs) and binders. rsc.orgrsc.org Recent advancements include:

Aromatic Polyamide (APA) Binders: A non-fluorinated aromatic polyamide binder has been developed that enhances the bond between the cathode's active material and the current collector. sciencedaily.comazom.com This improves battery life by preventing electrode corrosion. sciencedaily.comazom.com

Lithium Perchlorate (B79767) (LC)-based Electrolytes: When combined with an APA binder, a lithium perchlorate-based electrolyte creates a completely fluorine-free system ("APA-LC"). sciencedaily.comazom.com This system has demonstrated higher capacity retention and superior oxidation stability compared to traditional PVDF-LiPF₆ systems in tests. azom.com

Sodium-based Electrolytes: Researchers have also developed novel sodium-based electrolytes that are free of fluorine. ltu.se These materials show promise with good thermal and humidity tolerance and compatibility with lithium in lab-scale tests. ltu.se

Fluoropolymers like polytetrafluoroethylene (PTFE), perfluoroalkoxy alkanes (PFA), and polyvinylidene fluoride (PVDF) are valued for their chemical resistance, thermal stability, and low friction. plastiservice.complastiservice.com However, their persistence in the environment has led to a search for viable, high-performance fluorine-free alternatives. plastiservice.comchemsec.org

Several classes of materials are emerging as potential replacements:

High-Performance Thermoplastics: Materials such as Polyetheretherketone (PEEK), Polyphenylenesulfide (PPS), and Polyimide (PI) offer excellent thermal and chemical resistance, making them suitable for demanding applications where fluoropolymers were traditionally used. plastiservice.complastiservice.com

Hydrocarbon-based Membranes: For applications like fuel cells, ion-conductive membranes made from hydrocarbon polymers are being developed as alternatives to perfluorinated membranes. chemsec.org One such product, Pemion™, is a proton-exchange membrane that offers improved recyclability and performance without the use of perfluorinated compounds (PFCs). chemsec.org

Fluorine-Free Elastomers: In applications requiring flexibility and resistance, fluoroelastomers (FKM, FFKM) can be replaced by materials like EPDM, NBR, and silicone (VMQ), which offer good chemical and thermal properties without containing fluorine. plastiservice.com

| Application Area | Traditional Fluorinated Compound | Fluorine-Free Alternative | Key Advantages of Alternative |

|---|---|---|---|

| Battery Electrolytes | Lithium hexafluorophosphate (LiPF₆) | Lithium perchlorate (LiClO₄) based systems sciencedaily.comazom.com | Higher capacity retention, avoids toxic HF release. sciencedaily.comazom.com |

| Battery Binders | Polyvinylidene fluoride (PVDF) | Aromatic Polyamide (APA) sciencedaily.comazom.com | Biodegradable, prevents electrode corrosion, extends battery life. sciencedaily.comazom.com |

| High-Temp Plastics | Polytetrafluoroethylene (PTFE) | PEEK, PPS, PI plastiservice.complastiservice.com | High thermal, chemical, and mechanical resistance. plastiservice.complastiservice.com |

| Proton-Exchange Membranes | Perfluorinated Membranes (e.g., Nafion) | Hydrocarbon-based membranes (e.g., Pemion™) chemsec.org | Recyclable, reduced environmental concerns, high performance. chemsec.org |

Environmental Fate and Degradation Pathways of Fluorinated Aromatic Nitriles

The environmental fate of fluorinated compounds is largely dictated by the carbon-fluorine (C-F) bond, which is one of the strongest covalent bonds in organic chemistry. reach-clp-biozid-helpdesk.de This bond strength makes many fluorinated substances, including aromatic nitriles, highly resistant to thermal, chemical, and biological degradation. reach-clp-biozid-helpdesk.de As a result, they can persist in the environment for long periods. researchgate.net

The susceptibility of a fluorinated compound to biodegradation depends on its specific molecular structure, including the number and position of fluorine atoms. researchgate.net While complete mineralization (breakdown to inorganic components) is difficult, biotransformation can occur. researchgate.net However, these transformation processes can sometimes lead to the formation of other persistent and potentially toxic "dead-end" metabolites. researchgate.netnih.gov For example, some hydrofluoroolefins, which have low GWP, can degrade into highly persistent perfluorocarboxylic acids (PFCAs). nih.gov

For fluorinated aromatic nitriles, degradation pathways can be complex. Research on compounds with similar structures provides some insight. For instance, it has been noted that the oxidative degradation of 2,3-difluoro-6-nitrobenzonitrile (B2356266) can occur under certain reaction conditions. google.com Furthermore, a known reaction for 2,3,6-Trifluorobenzonitrile is its hydrolysis to form 2,3,6-trifluorobenzoic acid. google.com This indicates a potential pathway for transformation in aqueous environments, although the subsequent fate of the resulting fluorinated benzoic acid would require further investigation. The presence of multiple fluorine atoms on the benzene (B151609) ring influences the molecule's electronic properties and reactivity, which in turn affects its degradation pathways. acs.org

Regulatory Frameworks and Research Initiatives for Fluorinated Substances

Growing awareness of the environmental and health risks associated with fluorinated substances has led to the establishment of comprehensive regulatory frameworks and targeted research initiatives worldwide.

Regulatory Frameworks:

European Union: The EU has been at the forefront of regulating fluorinated compounds. The F-gas Regulation aims to significantly cut emissions of fluorinated greenhouse gases by phasing down their use. europa.euservice.gov.ukeuropa.eu The REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation has also been used to control hazardous chemicals, with a proposal submitted in 2023 to restrict a wide range of per- and polyfluoroalkyl substances (PFAS). mdpi.com This signals a move towards regulating these substances as a class rather than individually. mdpi.com

United States: The Environmental Protection Agency (EPA) utilizes the Toxic Substances Control Act (TSCA) to review and regulate PFAS. mdpi.commdpi.com The EPA has issued test orders to require companies to provide more data on PFAS and has established drinking water health advisories for certain compounds. mdpi.commdpi.com Other legislative frameworks like the Clean Water Act and the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) are also being considered for managing PFAS contamination. sciencepolicyjournal.org

International Agreements: The Stockholm Convention on Persistent Organic Pollutants (POPs) is a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods. Several PFAS have been listed under this convention, leading to global restrictions on their production and use. mdpi.com

| Jurisdiction/Framework | Key Agency/Body | Primary Objective | Relevant Compounds/Groups |

|---|---|---|---|